molecular formula C18H17BrN2O4 B15017047 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B15017047
M. Wt: 405.2 g/mol
InChI Key: SRDHEZHSKVRESL-DNTJNYDQSA-N
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Description

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a dimethylphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE shares structural similarities with other benzodioxole derivatives and hydrazides.
  • Other similar compounds: 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde, 2-(2,6-dimethylphenoxy)acetohydrazide.

Uniqueness

The uniqueness of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17BrN2O4

Molecular Weight

405.2 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H17BrN2O4/c1-11-4-3-5-12(2)18(11)23-9-17(22)21-20-8-13-6-15-16(7-14(13)19)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,21,22)/b20-8+

InChI Key

SRDHEZHSKVRESL-DNTJNYDQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

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